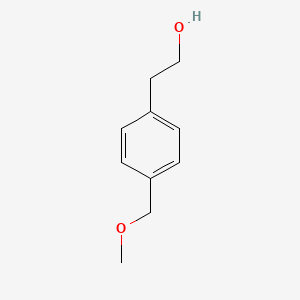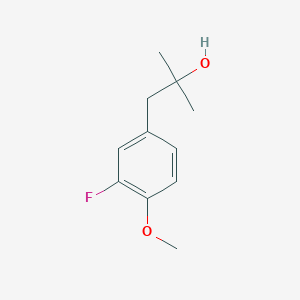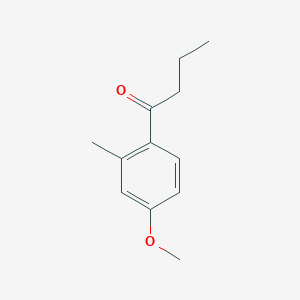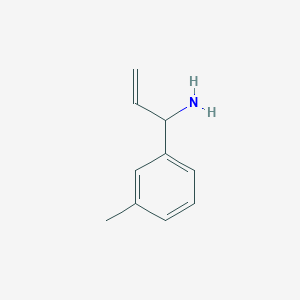
Z-NMe-L-norleucine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Z-NMe-L-norleucine is a derivative of norleucine, an amino acid with the formula CH₃(CH₂)₃CH(NH₂)CO₂H. Norleucine is an isomer of the more common amino acid leucine and is chiral, like most other α-amino acids . This compound is a modified version of this amino acid, where the amino group is protected by a Z (benzyloxycarbonyl) group and the nitrogen is methylated.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Z-NMe-L-norleucine typically involves the protection of the amino group of norleucine with a Z group, followed by methylation of the nitrogen. The process can be summarized as follows:
Protection of the Amino Group: The amino group of norleucine is protected using benzyloxycarbonyl chloride (Z-Cl) in the presence of a base such as sodium hydroxide or potassium carbonate.
Methylation: The protected amino group is then methylated using a methylating agent like methyl iodide (CH₃I) in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Protection: Large quantities of norleucine are reacted with benzyloxycarbonyl chloride in an appropriate solvent like dichloromethane.
Methylation: The protected intermediate is then methylated using methyl iodide in the presence of a suitable base. The reaction is typically carried out in a solvent like tetrahydrofuran (THF) to ensure complete methylation.
Análisis De Reacciones Químicas
Types of Reactions
Z-NMe-L-norleucine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The compound can undergo nucleophilic substitution reactions, where the Z group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium or potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound, often leading to the removal of the Z group.
Substitution: Substituted derivatives where the Z group is replaced by other functional groups.
Aplicaciones Científicas De Investigación
Z-NMe-L-norleucine has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a precursor for other amino acid derivatives.
Biology: Employed in studies involving protein structure and function, particularly in the investigation of enzyme-substrate interactions.
Medicine: Utilized in the development of pharmaceuticals, especially in the design of enzyme inhibitors and receptor agonists/antagonists.
Industry: Applied in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.
Mecanismo De Acción
The mechanism of action of Z-NMe-L-norleucine involves its interaction with specific molecular targets, such as enzymes or receptors. The Z group provides steric hindrance, which can affect the binding affinity and specificity of the compound. The methylation of the nitrogen can influence the electronic properties, enhancing its reactivity in certain biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Norleucine: The parent compound, which lacks the Z protection and methylation.
Leucine: An isomer of norleucine with a different side chain structure.
Norvaline: Another isomer with similar biochemical properties.
Uniqueness
Z-NMe-L-norleucine is unique due to its specific modifications, which provide distinct steric and electronic properties. These modifications make it a valuable tool in biochemical research and pharmaceutical development, offering advantages over its unmodified counterparts .
Propiedades
IUPAC Name |
2-[methyl(phenylmethoxycarbonyl)amino]hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-3-4-10-13(14(17)18)16(2)15(19)20-11-12-8-6-5-7-9-12/h5-9,13H,3-4,10-11H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRIGUBDEWMLBRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)N(C)C(=O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[(2S)-1-Methanesulfonylpyrrolidin-2-yl]methanol](/img/structure/B7893341.png)





